
Pyripyropene O
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyripyropene O is a natural product found in Aspergillus fumigatus with data available.
Applications De Recherche Scientifique
Pyripyropene A Analogues as SOAT2 Inhibitors
Pyripyropene A, isolated from Aspergillus fumigatus, is unique in its strong and selective inhibition of sterol O-acyltransferase 2 (SOAT2). This discovery has led to the development of A-ring simplified pyripyropene A analogues. These analogues have shown equally efficient SOAT2 inhibitory activity compared to natural pyripyropene A, making them potent and selective SOAT2 inhibitors. This development is significant in creating new cholesterol-lowering or anti-atherosclerotic agents, as well as in treating diseases like atherosclerosis and steatosis (Ohtawa et al., 2018).
Pyripyropene Biosynthesis in Penicillium Coprobium
Penicillium coprobium, a producer of pyripyropene A, which exhibits insecticidal properties, has been studied for its biosynthetic gene cluster. This research identified two cytochrome P450 monooxygenase genes (ppb3 and ppb4) in the cluster, which are crucial for the biosynthesis of pyripyropene A. These genes are responsible for specific hydroxylation steps in the biosynthetic pathway, contributing to the formation of pyripyropene A and its analogues. Understanding these genes provides insight into the natural production of pyripyropene and its potential applications in agriculture and pest control (Hu et al., 2011).
Propriétés
Nom du produit |
Pyripyropene O |
|---|---|
Formule moléculaire |
C29H35NO7 |
Poids moléculaire |
509.6 g/mol |
Nom IUPAC |
[(1R,2S,5S,6R,7R,10R)-5-acetyloxy-2,6,10-trimethyl-16-oxo-14-pyridin-3-yl-11,15-dioxatetracyclo[8.8.0.02,7.012,17]octadeca-12(17),13-dien-6-yl]methyl acetate |
InChI |
InChI=1S/C29H35NO7/c1-17(31)34-16-28(4)23-8-11-29(5)24(27(23,3)10-9-25(28)35-18(2)32)13-20-22(37-29)14-21(36-26(20)33)19-7-6-12-30-15-19/h6-7,12,14-15,23-25H,8-11,13,16H2,1-5H3/t23-,24-,25+,27+,28+,29-/m1/s1 |
Clé InChI |
LNZRIIIDRGIMHV-QXHZFDHFSA-N |
SMILES isomérique |
CC(=O)OC[C@]1([C@@H]2CC[C@@]3([C@@H]([C@]2(CC[C@@H]1OC(=O)C)C)CC4=C(O3)C=C(OC4=O)C5=CN=CC=C5)C)C |
SMILES canonique |
CC(=O)OCC1(C2CCC3(C(C2(CCC1OC(=O)C)C)CC4=C(O3)C=C(OC4=O)C5=CN=CC=C5)C)C |
Synonymes |
pyripyropene O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





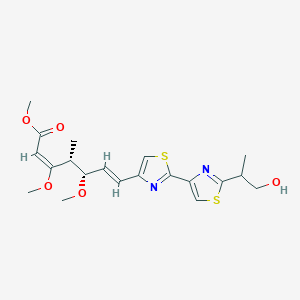
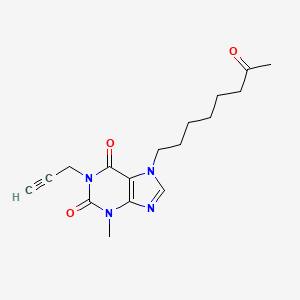
![N-{4-(Biphenyl-2-ylmethoxy)-1-[2-(4-fluoro-benzoyl)-benzoyl]-pyrrolidin-2-ylmethyl}-4-(2,4-dioxo-thiazolidin-5-ylidenemethyl)-benzamide](/img/structure/B1251486.png)
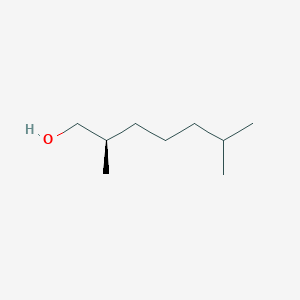
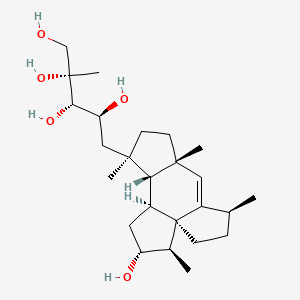
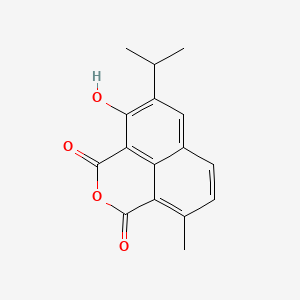

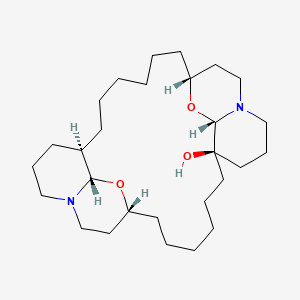
![(1R,5S,7S,8R,9S)-8,9-dihydroxy-7-phenyl-2,6-dioxabicyclo[3.3.1]nonan-3-one](/img/structure/B1251496.png)
![1,9-Dimethyl-3H-pyrazolo[1,2-a]benzo](/img/structure/B1251498.png)

